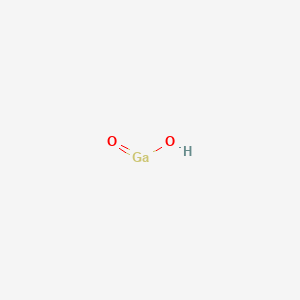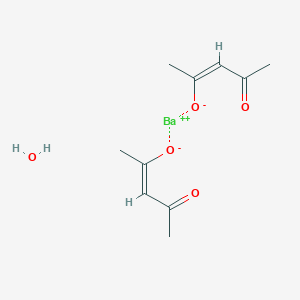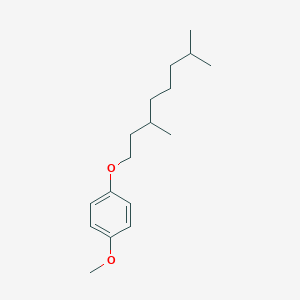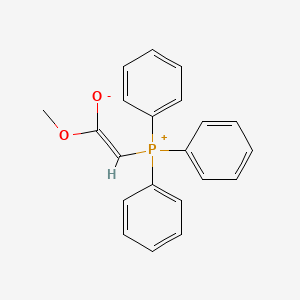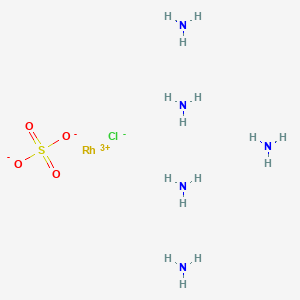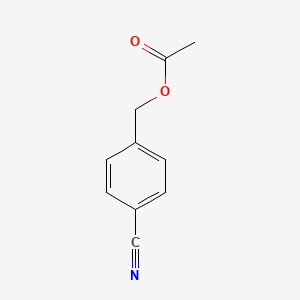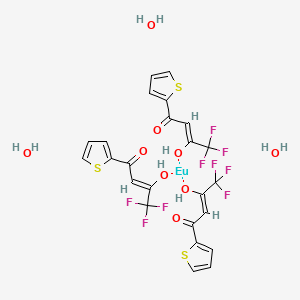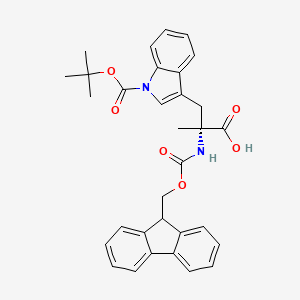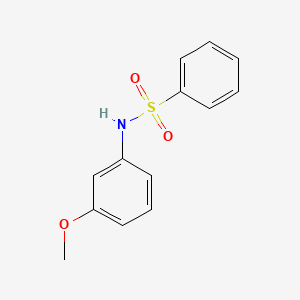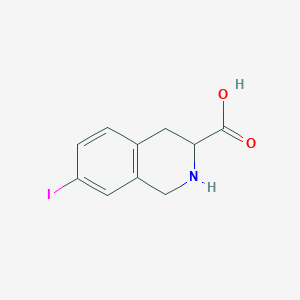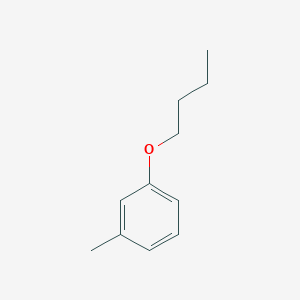![molecular formula C9H9N3O B3342508 5-Methyl-2-phenyl-2,4-dihydro-[1,2,4]triazol-3-one CAS No. 22863-24-7](/img/structure/B3342508.png)
5-Methyl-2-phenyl-2,4-dihydro-[1,2,4]triazol-3-one
Descripción general
Descripción
“5-Methyl-2-phenyl-2,4-dihydro-[1,2,4]triazol-3-one” is a chemical compound with the molecular formula C9H9N3O . It is a derivative of the 1,2,4-triazole family .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been extensively studied . The phenyl groups at the C-3 position play a crucial role in exerting high activity, and electron-donating groups, particularly –OH on the phenyl ring, favor the activity .Molecular Structure Analysis
The molecular structure of “5-Methyl-2-phenyl-2,4-dihydro-[1,2,4]triazol-3-one” consists of a 1,2,4-triazole ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Methyl-2-phenyl-2,4-dihydro-[1,2,4]triazol-3-one” include a molecular weight of 175.19 g/mol, a topological polar surface area of 44.7 Ų, and a XLogP3-AA value of 0.9 .Aplicaciones Científicas De Investigación
Triazole Derivatives and Their Biological Activities
The compound 5-Methyl-2-phenyl-2,4-dihydro-[1,2,4]triazol-3-one belongs to the triazole family, a class of five-membered heterocyclic compounds recognized for their diverse biological activities. Triazoles, including 1,2,4-triazole derivatives, have been explored extensively due to their potential in various therapeutic areas. These compounds are studied for anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and activity against neglected diseases. The ongoing research aims to develop novel triazoles with improved efficacy and safety profiles for medical applications, emphasizing the need for green chemistry approaches in synthesis to address sustainability and energy savings. The exploration of triazoles extends to finding new prototypes for emerging diseases, antibiotic-resistant bacteria, and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).
Synthesis and Physicochemical Properties of Triazole Derivatives
The synthesis of 1,2,4-triazole derivatives involves exploring various chemical methodologies to create biologically active substances. Recent studies have highlighted several synthetic alternatives to classical methods, producing compounds with antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The continuous search for new biologically active 1,2,4-triazoles demonstrates the compound's significance in modern organic synthesis and its potential in generating new therapeutic agents (Ohloblina, 2022).
Applications Beyond Therapeutics
Besides their biological activities, 1,2,4-triazole derivatives find applications in other fields, such as materials science and agriculture. Their utility spans from optical materials and photosensitizers to corrosion inhibitors for various metals and alloys. The adaptability of 1,2,4-triazoles to different environmental conditions and their roles in improving the properties of materials underline their importance beyond medicinal chemistry. This versatility is highlighted by the development of environmentally friendly synthesis methods and the exploration of their physicochemical properties for diverse industrial applications (Hrimla et al., 2021).
Proton-Conducting Membranes and Polymer Technologies
1,2,4-Triazole derivatives are also pivotal in the advancement of proton-conducting membranes for fuel cells. Their incorporation into composite polymer materials significantly enhances the membranes' film-forming ability, thermal and electrochemical stability, mechanical strength, and morphological stability. These improvements make 1,2,4-triazoles promising candidates for the development of high-performance, heat-resistant, and electrochemically stable proton-conducting membranes with high ionic conductivity under anhydrous conditions at elevated temperatures (Prozorova & Pozdnyakov, 2023).
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-2-phenyl-4H-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-10-9(13)12(11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBMZCGEAIGPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenyl-2,4-dihydro-[1,2,4]triazol-3-one | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

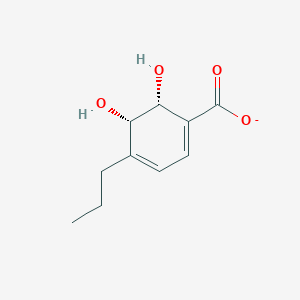
![2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene](/img/structure/B3342437.png)
![1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene](/img/structure/B3342439.png)
